(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
The compound "(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid" is a cephalosporin-class β-lactam antibiotic characterized by its bicyclo[4.2.0]oct-2-ene core. Key structural features include:
- A 3-chloro substituent at position 3 of the bicyclic system.
- A hydroxyiminoacetyl group at position 7, linked to a 2-amino-1,3-thiazol-4-yl moiety.
- The absence of a sulfur atom in the bicyclic core (designated as "1-azabicyclo" instead of "5-thia-1-azabicyclo"), distinguishing it from many third-generation cephalosporins .
This structure is optimized for enhanced β-lactamase resistance and broad-spectrum activity. The hydroxyimino group stabilizes the β-lactam ring against enzymatic hydrolysis, while the thiazole moiety facilitates binding to penicillin-binding proteins (PBPs) in Gram-positive and Gram-negative bacteria .
Properties
Molecular Formula |
C13H12ClN5O5S |
|---|---|
Molecular Weight |
385.78 g/mol |
IUPAC Name |
(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H12ClN5O5S/c14-4-1-2-6-8(11(21)19(6)9(4)12(22)23)17-10(20)7(18-24)5-3-25-13(15)16-5/h3,6,8,24H,1-2H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t6-,8+/m1/s1 |
InChI Key |
FIWZSPHSVMRFPH-RGWHBOHISA-N |
Isomeric SMILES |
C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)Cl |
Canonical SMILES |
C1CC(=C(N2C1C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)Cl |
Origin of Product |
United States |
Biological Activity
(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This compound, featuring a bicyclic structure and various functional groups, is primarily studied for its biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₅N₅O₇S₂ |
| Molecular Weight | 453.04 g/mol |
| IUPAC Name | This compound |
This compound incorporates a thiazole ring, which is known for its biological significance, particularly in the development of pharmaceuticals.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. The thiazole and bicyclic components contribute to the compound's efficacy against various pathogens.
- Mechanism of Action :
- The compound is believed to inhibit bacterial cell wall synthesis and disrupt bacterial protein synthesis.
- It may also act on specific enzymes involved in metabolic pathways critical for bacterial growth.
Anticancer Activity
The compound has been evaluated for its anticancer properties through various studies:
- Cell Viability Assays :
- In vitro studies have shown that this compound exhibits significant cytotoxic effects on cancer cell lines.
- IC50 values indicate potent activity against specific cancer types, with lower values suggesting higher potency.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 10.5 |
| MCF7 (Breast) | 12.0 |
| HT29 (Colon) | 9.8 |
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study demonstrated that derivatives of this compound showed significant activity against Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values were reported as low as 0.5 µg/mL for certain strains.
-
Anticancer Research :
- In a recent investigation, the compound was tested against multiple cancer cell lines using the MTT assay.
- Results indicated that it induced apoptosis through caspase activation pathways, suggesting a mechanism involving programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
The 3-chloro group in the target compound contrasts with substituents in analogous cephalosporins, impacting pharmacokinetics and antibacterial coverage:
Mechanistic Insight : The electronegative chlorine atom in the target compound may reduce susceptibility to hydrolysis by AmpC β-lactamases compared to methyl or vinyl groups .
Side-Chain Modifications at Position 7
The hydroxyiminoacetyl-thiazole side chain is critical for binding affinity and resistance profiles:
Research Finding: The hydroxyimino group in the target compound’s side chain confers resistance to extended-spectrum β-lactamases (ESBLs) by preventing active-site binding, a feature shared with cefixime but absent in earlier cephalosporins .
Bicyclic Core Modifications
The 1-azabicyclo[4.2.0]oct-2-ene core lacks the sulfur atom present in many cephalosporins (e.g., "5-thia-1-azabicyclo" in ), altering electronic properties and reactivity:
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
